molecular formula C10H16N4O B1526278 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1333960-60-3

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol

Cat. No. B1526278
CAS RN: 1333960-60-3
M. Wt: 208.26 g/mol
InChI Key: OASNBXHGZRZTBK-UHFFFAOYSA-N
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Description

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol, also known as 4-Amino-6-methylpyrimidin-2-yl)piperidine-4-ol or AMPP, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound, and its structure consists of a piperidine ring with a pyrimidine ring attached to it. It is a colorless, odorless, and slightly hygroscopic solid with a melting point of 155-156°C. AMPP is used in a variety of laboratory experiments, including biochemical and physiological studies, and it has been used as a synthetic intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on similar aminopyrimidine compounds has demonstrated their potential in pharmacological applications, including acting as agonists or antagonists for specific receptors. For instance, aminopyrimidine derivatives have been evaluated for their affinity towards 5-HT(1A) receptors, showing moderate potency and metabolic stability. This research avenue is crucial for developing new therapeutic agents targeting neurological disorders (Dounay et al., 2009).

Anticancer Properties

Compounds structurally related to "1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol" have been synthesized and tested for their cytotoxic activities against cancer cell lines. These studies not only highlight the potential of such compounds in cancer therapy but also underline the importance of structure-activity relationship (SAR) analyses in identifying effective anticancer agents (Parveen et al., 2017).

Antimicrobial Activity

The antimicrobial efficacy of sulfamerazine-based Schiff base derivatives, incorporating pyrimidine and piperidine moieties, underscores the broad-spectrum potential of these compounds against various bacteria and fungi. This suggests a promising application of "this compound" derivatives in developing new antimicrobial agents (Othman et al., 2019).

Antiviral and Anti-inflammatory Applications

Spiro-piperidin-4-ones, which share a core structural similarity with the compound , have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in treating infectious diseases and further supports the exploration of similar compounds for antiviral and anti-inflammatory applications (Kumar et al., 2008).

Structural and Electronic Investigation

The synthesis, structural characterization, and quantum chemical insights into arylsulfonylated pyrimidine derivatives provide valuable information on their stability, reactivity, and potential electronic applications. Such studies are essential for understanding the fundamental properties of these compounds and exploring their applications beyond medicinal chemistry (Ali et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the inflammatory response and the movement of white blood cells into tissues.

Mode of Action

The compound this compound interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular responses triggered by the receptor.

Biochemical Pathways

The antagonistic action of this compound on the CCR5 receptor affects the chemokine signaling pathway . This pathway is involved in the immune response, particularly in the recruitment of leukocytes to sites of inflammation. By blocking the CCR5 receptor, the compound can potentially modulate this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the recruitment of leukocytes to sites of inflammation, given its antagonistic action on the CCR5 receptor . This could potentially result in an anti-inflammatory effect.

properties

IUPAC Name

1-(4-amino-6-methylpyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASNBXHGZRZTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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